Beryllium;neon

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

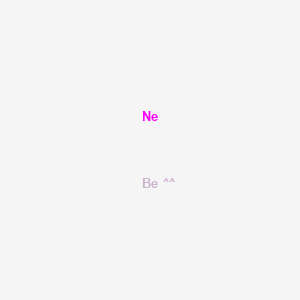

Beryllium;neon is a compound that involves the interaction between beryllium and neon. Beryllium is a chemical element with the symbol “Be” and atomic number 4, known for its impressive stiffness, light weight, and resistance to thermal expansion . Neon, on the other hand, is a noble gas with the symbol “Ne” and atomic number 10, known for its inertness and lack of reactivity

準備方法

The preparation of beryllium;neon compounds typically involves the use of advanced techniques such as laser evaporation and matrix isolation. For example, the cyclic molecule Be₂O₂ can be made by evaporating beryllium with a laser in the presence of oxygen and an excess of inert gas, such as neon . This method allows for the stabilization of the compound in a solid neon matrix, which can then be studied using infrared spectroscopy.

化学反応の分析

Beryllium;neon compounds undergo various types of chemical reactions, including coordination with other molecules. For instance, beryllium sulfite molecules (BeO₂S) can coordinate neon onto the beryllium atom . The dissociation energy for neon in these compounds is relatively low, indicating weak interactions. Common reagents used in these reactions include dioxygen and carbon monoxide, which react with beryllium gas to form compounds like NeBeCO₃ . The major products formed from these reactions are typically coordination complexes that can be studied for their structural and electronic properties.

科学的研究の応用

Beryllium;neon compounds have several scientific research applications. In chemistry, they are used to study the interactions between noble gases and other elements, providing insights into the behavior of inert gases in various environments . In biology and medicine, beryllium compounds are studied for their potential effects on biological systems, including their role in immune responses and potential toxicity . In industry, beryllium is used in alloys and ceramics for its high strength and thermal conductivity, while neon is used in lighting and high-voltage indicators .

作用機序

The mechanism of action of beryllium;neon compounds involves the coordination of neon atoms to beryllium centers. The neon atoms are attracted to the positively charged beryllium atoms, forming weak bonds that can be studied using spectroscopic techniques . These interactions can affect the electronic properties of the beryllium center, influencing its reactivity and stability. The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of beryllium and the inert nature of neon.

類似化合物との比較

Beryllium;neon compounds can be compared to other noble gas compounds, such as those involving helium or argon. Similar compounds include NeBeCO₃, NeBeO₂, and NeBeS . These compounds are unique due to the specific interactions between neon and beryllium, which are influenced by the low polarizability and high ionization potential of neon . Compared to other noble gas compounds, this compound compounds exhibit weaker interactions and lower dissociation energies, making them interesting subjects for studying the limits of noble gas chemistry.

特性

CAS番号 |

39407-23-3 |

|---|---|

分子式 |

BeNe |

分子量 |

29.192 g/mol |

IUPAC名 |

beryllium;neon |

InChI |

InChI=1S/Be.Ne |

InChIキー |

KCUYUGFQWNPSKO-UHFFFAOYSA-N |

正規SMILES |

[Be].[Ne] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)

![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)

![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)

![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)

![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)